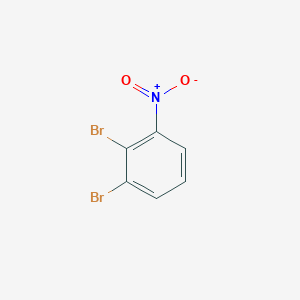

1,2-Dibromo-3-nitrobenzene

货号 B2914482

CAS 编号:

26429-41-4

分子量: 280.903

InChI 键: LPOQWSWPRAGSBK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1,2-Dibromo-3-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has a molecular weight of 280.9 g/mol . This compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3-nitrobenzene consists of a benzene ring with two bromine atoms and one nitro group attached to it . The InChI code for this compound is 1S/C6H3Br2NO2/c7-4-2-1-3-5 (6 (4)8)9 (10)11/h1-3H .Physical And Chemical Properties Analysis

1,2-Dibromo-3-nitrobenzene is a solid compound . It has a molecular weight of 280.9 g/mol .安全和危害

属性

IUPAC Name |

1,2-dibromo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOQWSWPRAGSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3-nitrobenzene | |

Citations

For This Compound

10

Citations

A synthetic procedure has been developed to enable the sequential regio-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with a variety of arylboronic acids. …

Number of citations: 16

www.sciencedirect.com

The kinetics of nitration in sulphuric acid of o- and p-dibromobenzene, p-bromo- and p-chloro-toluene, 2-bromo-m-xylene, and p-bromochlorobenzene are reported. For these …

Number of citations: 26

pubs.rsc.org

A series of related 6,7-dibromoindole compounds were prepared to study the effects of pyrrole and benzene ring substitution patterns on the regioselectivity of 6,7-indole aryne …

Number of citations: 11

www.thieme-connect.com

In 1975 Japanese investigators [1] reported the coupling of acetylene and some derivatives with a number of sp 2 -halides under the joint influence of palladium (II) chloride and copper (…

Number of citations: 0

link.springer.com

The substituted phthalonitriles 4-phenylphthalonitrilc (2a), 4-(2, 5-dimcthoxyphcnyDphthalonilrile (2b) and 2-(3.4-dicyanophenyl)-4-melhyIpyridine (2c) have been prepared in good …

Number of citations: 36

actachemscand.org

Certain aromatic diamines (the “proton sponges”) are found to have exceptionally high basicity constants: this is due to spatial interaction of the basic centers, which are in close …

Number of citations: 403

onlinelibrary.wiley.com

Volatile organic compounds (VOCs) emitted by phytoplankton play an important role in the formation of fog and clouds that mediate climate. However, they are not well quantified due to …

Number of citations: 3

dalspace.library.dal.ca

An efficient one-step method to prepare aryl-substituted carbazoles via tandem double or triple Csingle bondC bond formations by multiple Suzuki couplings and Csingle bondN bond …

Number of citations: 6

www.sciencedirect.com

The Pd (Q) catalyzed coupling reaction of o-dibromobenzene with acetylenes afforded bis acetylenic compounds which were used as precursors for the synÙlesis C) f 10. Il, 12. 13, 18 …

Number of citations: 3

escholarship.mcgill.ca

This dissertation describes an introduction, background and research progress in the areas of multitargeted single agents and tubulin inhibitors in cancer chemotherapy and selective …

Number of citations: 1

dsc.duq.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B2914399.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2914400.png)

![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2914407.png)

![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2914408.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2914410.png)

![1-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2914416.png)

![N-1,3-benzodioxol-5-yl-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2914419.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914420.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2914422.png)